N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(19-13-8-14-32-19)29-24(25-15)27-22(28-29)16-9-4-3-5-10-16/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJCRCQKWGTVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells. The downstream effects of this disruption can vary depending on the specific cellular context and the presence of other mutations.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation. This is observed as a decrease in the growth of various cell lines, including MCF-7 and HCT-116. The compound also induces apoptosis within HCT cells, leading to cell death and a reduction in tumor size.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 540503-31-9) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an anticancer agent and its antimicrobial effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O2S |
| Molecular Weight | 443.53 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds with a triazole core exhibit various biological activities, primarily due to their ability to interact with biological macromolecules. The presence of the thiophene and methoxyphenyl groups in this compound suggests enhanced lipophilicity and potential for better cell membrane penetration, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study reported that similar compounds exhibited significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values ranging from 0.49 to 48.0 μM for various derivatives .
Case Study: In Vitro Anti-Proliferative Activity
A comparative analysis of various triazole derivatives showed that those with similar structural motifs to this compound exhibited notable anti-proliferative activity. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-methoxyphenyl)... | HepG2 | 12.5 |
| N-(3-methylphenyl)... | MCF-7 | 15.0 |
| N-(4-chlorophenyl)... | HCT116 | 20.0 |
These findings suggest that modifications to the phenyl and thiophene groups can significantly influence the anticancer efficacy of triazole derivatives.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their antifungal and antibacterial properties. A study investigating various triazole compounds found that those with thiophene substitutions displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit promising antitumor properties. For instance, derivatives of triazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structural variations in the phenyl and thiophene groups can modulate these biological activities effectively .
Case Study:
A series of synthesized compounds based on triazole structures were tested against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). Results indicated a significant reduction in cell viability, suggesting that the compound may serve as a lead compound for developing new anticancer agents .
Antiviral Activity
The compound's structural characteristics also suggest potential antiviral applications. Similar triazole derivatives have been reported to exhibit antiviral activity through mechanisms that disrupt viral replication processes. Further investigations into this compound's specific interactions with viral targets could reveal new therapeutic avenues .
Antimicrobial Activity
Compounds similar to N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown significant antimicrobial activity against a range of pathogens. This suggests potential use in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Effects
There is emerging evidence that triazole derivatives may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses. This opens up possibilities for treating chronic inflammatory diseases through targeted therapies based on this compound's structure .
Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazolopyrimidine ring facilitates nucleophilic substitutions, particularly at positions activated by adjacent nitrogen atoms. For example:
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Amination : Reaction with primary or secondary amines under reflux conditions (e.g., ethanol, 80°C, 12 h) substitutes the methoxy or methylthio groups with amine functionalities.
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) or bromine in acetic acid selectively introduces halogens at the C-5 or C-7 positions .
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | Ethanol, NH₂R, 80°C | 75–85% | |
| Bromination | Br₂, AcOH, 60°C | 68% |
Cross-Coupling Reactions
The thiophen-2-yl and phenyl groups enable participation in transition-metal-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : The thiophene moiety reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives (e.g., 88% yield with 4-methoxyphenylboronic acid) .
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Sonogashira Coupling : The pyridine ring undergoes coupling with terminal alkynes using Pd catalysts, forming ethynyl-linked analogs .
Mechanistic Pathway :
-
Oxidative addition of Pd⁰ to the C–X bond.
-
Transmetalation with the boronic acid or alkyne.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles. Additionally, acidic or basic conditions can induce ring-opening at the pyrimidine N–C bond, producing intermediates for further functionalization .
Key Observations :
-
Microwave irradiation (150°C, 20 min) enhances reaction efficiency and reduces byproducts .
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Ring-opening in NaOH/EtOH yields hydrazine derivatives, which can be re-cyclized with carbonyl compounds .
Acylation and Alkylation
The carboxamide group undergoes standard acylation/alkylation:
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Acylation : Treatment with acetyl chloride in pyridine introduces acetyl groups at the amide nitrogen (yield: 70–78%) .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ modifies the methoxyphenyl substituent.
Representative Data :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Carboxamide | AcCl, pyridine | N-Acetyl derivative | 75% |
| Methoxyphenyl | CH₃I, K₂CO₃ | O-Methylated analog | 82% |
Oxidation and Reduction
-
Oxidation : The thiophene ring is oxidized to a sulfone using H₂O₂/AcOH, enhancing electrophilicity for subsequent reactions .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the 4,7-dihydro-pyrimidine ring to a tetrahydro derivative .
Conditions :
-
Sulfone formation: 30% H₂O₂, glacial AcOH, 50°C, 6 h (yield: 63%) .
-
Hydrogenation: 10% Pd/C, H₂ (1 atm), ethanol, 25°C (yield: 90%) .
Biological Activity-Driven Modifications
While not purely chemical reactions, structural analogs highlight reactivity relevant to drug design:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Use a one-pot multicomponent reaction with catalytic additives (e.g., urea-choline chloride eutectic mixtures) to enhance cyclization efficiency. Optimize solvent systems (e.g., ethanol/water mixtures) and temperature (80–100°C) to stabilize intermediates. Monitor progress via TLC or HPLC. Recrystallization in ethyl acetate/ethanol (3:2) improves purity (78% yield reported in similar triazolopyrimidine syntheses) .
- Key Parameters :
| Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Urea-ChCl | Ethanol/Water | 80 | 78 |
| None | Acetic Acid | 120 | 52 |
Q. How can researchers characterize the molecular conformation and intermolecular interactions of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the puckered pyrimidine ring and fused heterocyclic systems. Analyze dihedral angles (e.g., 80.94° between pyrimidine and phenyl rings) and hydrogen-bonding networks (C–H···O interactions) to predict packing efficiency .
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Cell Angles | α=90°, β=98.2°, γ=90° |
| Density (g/cm³) | 1.432 |
Q. What spectroscopic techniques are recommended for structural validation?
- Methodology : Combine -/-NMR to confirm substituent positions (e.g., thiophen-2-yl vs. phenyl groups). Use IR to identify carboxamide C=O stretching (~1680 cm) and triazole N–H vibrations (~3400 cm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodology : Apply density functional theory (DFT) to calculate Fukui indices and local softness. For example, the thiophene moiety shows high electrophilicity (), while the carboxamide group is nucleophilic (). Use ICReDD’s reaction path search algorithms to simulate intermediates and transition states .
- Computational Workflow :
Reactant → Geometry Optimization (B3LYP/6-31G*) → Transition State Search (NEB) → Energy Profile Analysis
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate target specificity. For instance, conflicting cytotoxicity data may arise from differential uptake in MCF-7 vs. HeLa cells. Use molecular docking (AutoDock Vina) to compare binding affinities for kinase vs. DNA targets .
- Case Study :
| Assay Type | IC (µM) | Target Protein |
|---|---|---|
| Anticancer (MCF-7) | 12.3 | EGFR |
| Antimicrobial | >100 | DHFR |
Q. What is the role of substituents (e.g., 2-methoxyphenyl, thiophen-2-yl) in modulating biological activity?
- Methodology : Conduct SAR studies by synthesizing analogs with substituent variations. The 2-methoxyphenyl group enhances lipophilicity (clogP = 3.2 vs. 2.5 for unsubstituted phenyl), improving blood-brain barrier penetration. Thiophen-2-yl increases π-stacking with DNA helices (ΔG = -9.8 kcal/mol) .
- SAR Table :
| Substituent | clogP | IC (µM) |
|---|---|---|
| 2-Methoxyphenyl | 3.2 | 12.3 |
| 4-Fluorophenyl | 2.8 | 18.7 |
| Thiophen-2-yl | 2.9 | 14.5 |
Methodological Notes
- Contradiction Analysis : Cross-validate spectroscopic and crystallographic data to confirm regiochemistry (e.g., thiophen-2-yl vs. 3-yl substitution) .
- Advanced Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) to separate diastereomers arising from the 4,7-dihydro core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
